molecular formula C12H10N6 B1618540 1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole CAS No. 4923-06-2

1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole

Cat. No. B1618540
CAS RN: 4923-06-2
M. Wt: 238.25 g/mol
InChI Key: GHRXNZCWLXNGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole” is a chemical compound with the IUPAC name 3,5-dipyridin-4-yl-1,2,4-triazol-1-amine . It is also known by other synonyms such as CID199772 and LS-155756 .


Molecular Structure Analysis

The molecular structure of “1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole” is based on its IUPAC name, 3,5-dipyridin-4-yl-1,2,4-triazol-1-amine . This suggests that the compound contains a 1,2,4-triazole ring substituted with an amino group at the 1-position and two 4-pyridyl groups at the 3 and 5 positions.

Scientific Research Applications

Coordination Chemistry

1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole serves as a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit unique structural features and thermal stabilities due to the ligand's ability to bridge metal ions, forming complex geometries and networks. For instance, syntheses and structures of four complexes with this ligand have demonstrated unusual two-dimensional layered motifs and one-dimensional ring-like infinite chains, highlighting the ligand's role in enabling diverse structural architectures with potential applications in catalysis, gas storage, and separation processes (Liu et al., 2008).

Corrosion Inhibition

The triazole derivatives, including those related to 1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole, have been identified as effective corrosion inhibitors for metals in acidic media. These compounds exhibit strong adsorption onto metal surfaces, forming protective layers that significantly reduce corrosion rates. Their effectiveness is attributed to the triazole ring's ability to bind to metal surfaces, a property explored in studies that have synthesized new classes of corrosion inhibitors based on triazole derivatives for mild steel protection in acidic environments (Mernari et al., 1998).

Luminescent Properties

Research into coordination polymers and MOFs utilizing 1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole has also revealed tunable luminescent properties. These properties are significant for developing sensors, optoelectronic devices, and materials for light-emitting applications. The luminescence stems from the ligand's ability to transfer energy efficiently within the crystal lattice or from the metal to the ligand, creating materials that can be engineered to exhibit specific emission wavelengths (Wang et al., 2010).

properties

IUPAC Name

3,5-dipyridin-4-yl-1,2,4-triazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c13-18-12(10-3-7-15-8-4-10)16-11(17-18)9-1-5-14-6-2-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRXNZCWLXNGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=N2)C3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197738
Record name 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole

CAS RN

4923-06-2
Record name 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole
Reactant of Route 2
1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole
Reactant of Route 5
1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.